2-Sulfamoylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental impact of polyfluoroalkyl chemicals, which include 2-Sulfamoylbenzene-1-sulfonyl chloride derivatives, is a significant concern. These chemicals, due to their potential degradation into perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), pose toxic risks. Studies have focused on microbial degradation as a means to manage these substances in the environment. Understanding microbial pathways and the intermediate products formed during degradation can help in assessing the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Removal of PFAS from Water by Adsorption

The removal of per- and polyfluoroalkyl substances (PFAS), which are industrially significant and environmentally persistent, from water has been extensively studied, focusing on adsorption techniques. The chain length of PFAS and the presence of organic matter significantly influence the effectiveness of this process. Challenges persist in the regeneration of adsorbents used in this process, suggesting a need for more research in this area (Gagliano et al., 2019).

Trifluoromethylation and Related Reactions

The use of CF3SO2X (X = Na, Cl) compounds, including variants of this compound, in trifluoromethylation and related chemical reactions, has been reviewed. These compounds are essential for forming various bonds in organic synthesis, indicating their importance in medicinal chemistry and other scientific applications (Chachignon, Guyon, & Cahard, 2017).

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, including derivatives of this compound, have a significant presence in therapeutic applications. They are used as bacteriostatic antibiotics and have roles in treating various bacterial infections. The development and significance of these compounds in creating valuable drugs for conditions like cancer, glaucoma, and inflammation have been reviewed, underscoring their importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Removal of PFAS from Water Using Carbonaceous Nanomaterials

The role of carbonaceous nanomaterials (CNMs) in the adsorption and removal of PFAS from water has been explored. Given the persistence and potential toxicity of PFAS in the environment, understanding the interaction between PFAS and CNMs, including factors influencing this interaction, is crucial for environmental management and pollution mitigation strategies (Liu et al., 2020).

Safety and Hazards

The safety information for 2-Sulfamoylbenzene-1-sulfonyl chloride indicates that it is dangerous . It is classified as class 8 . Precautionary statements include avoiding contact with skin and eyes, and not allowing contact with air or water due to potential violent reactions and possible flash fire .

Propiedades

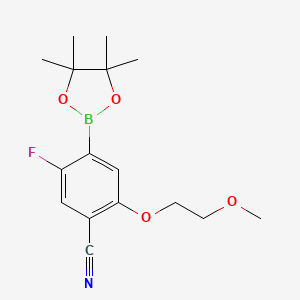

IUPAC Name |

2-sulfamoylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIELKMNFYUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2561841.png)

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2561849.png)

![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2561860.png)